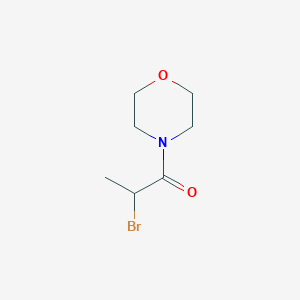

4-(2-Bromopropanoyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Modern Organic Chemistry Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly valued scaffold in medicinal chemistry and organic synthesis. wikipedia.orgsci-hub.se Its structure is considered a "privileged" component in bioactive molecules due to its advantageous physicochemical, biological, and metabolic properties. sci-hub.senih.gov The presence of the ether oxygen withdraws electron density from the nitrogen atom, making it less basic than similar secondary amines like piperidine (B6355638). wikipedia.org This unique electronic feature, combined with its favorable polarity, contributes to its wide utility. atamankimya.com

In drug discovery, the morpholine moiety is often incorporated into molecules to enhance potency, selectivity, or to bestow favorable pharmacokinetic profiles. sci-hub.senih.gov A significant number of approved drugs feature this heterocycle; for instance, it is a key building block in the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. atamankimya.com The metabolic fate of the morpholine ring is also a key advantage, as it typically metabolizes into non-toxic products through oxidation. sci-hub.se Beyond pharmaceuticals, morpholine and its derivatives serve as corrosion inhibitors, solvents, and intermediates in the production of rubber chemicals and agricultural products. atamankimya.com Its versatility and the accessibility of synthetic routes to introduce it make the morpholine scaffold a staple in modern chemical research. sci-hub.se

Overview of Alpha-Halocarbonyl Amides in Synthetic Methodologies

Alpha-halocarbonyl compounds, and specifically α-haloamides, are highly reactive and versatile building blocks in organic synthesis. rsc.org Their chemical utility stems from the presence of multiple reactive sites, which allows for a wide array of chemical transformations. The classical method for synthesizing α-haloamides involves the reaction of an α-haloacetyl halide with a suitable amine. rsc.org

These compounds are valuable synthetic intermediates for creating a variety of other molecules. rsc.org They are frequently used in reactions that form new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. rsc.org Furthermore, α-haloamides are widely employed as electrophiles in carbon-carbon (C-C) cross-coupling reactions. rsc.org The reactivity of these compounds also lends them to radical-mediated transformations, providing pathways to diverse cyclic structures. rsc.org This broad reactivity makes α-haloamides essential tools for synthetic chemists aiming to construct complex molecular frameworks.

Research Trajectory of 4-(2-Bromopropanoyl)morpholine and Related Structures

The research significance of this compound lies not in its end-use applications, but in its role as a specialized chemical precursor. This compound and its close structural analogs, such as N-(2-bromopropionyl)-amino acids, are key intermediates in the synthesis of morpholine-2,5-diones. mdpi.comresearchgate.netutwente.nl These diones are important monomers for producing biodegradable polymers known as polydepsipeptides, which are of great interest for biomedical applications like drug delivery systems. researchgate.net

The synthetic pathway generally involves the acylation of an amino acid with an α-haloacyl halide, like 2-bromopropionyl bromide, to form an N-(α-haloacyl)-α-amino acid. researchgate.netutwente.nl This intermediate then undergoes an intramolecular cyclization reaction to form the morpholine-2,5-dione (B184730) ring. mdpi.comsioc-journal.cn For example, N-(2-Bromopropionyl)-O-benzyl-L-serine can be cyclized to form a mixture of (3S,6S)- and (3S,6R)-benzyloxymethyl-6-methyl-morpholine-2,5-dione. sioc-journal.cn Similarly, heating the sodium salt of N-(2-bromopropionyl)-glycine has been used to synthesize 6-methylmorpholine-2,5-dione. researchgate.net The resulting morpholine-2,5-dione derivatives can then be used in ring-opening polymerizations to create high-molecular-weight polydepsipeptides, which combine α-hydroxy acid and α-amino acid residues in an alternating sequence. utwente.nl Therefore, the research trajectory of this compound is intrinsically linked to the development of these advanced, biodegradable materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2620-13-5 |

| Molecular Formula | C₇H₁₂BrNO₂ |

| Molecular Weight | 222.08 g/mol |

| SMILES Code | CC(Br)C(N1CCOCC1)=O |

| Related Categories | Heterocyclic Building Blocks, Morpholines, Bromides, Amides |

Data sourced from BLD Pharm. bldpharm.com

Table 2: Examples of Marketed Drugs Containing the Morpholine Scaffold

| Drug | Year of Introduction | Therapeutic Use | Significance of Morpholine Moiety |

| Gefitinib | 2002 | Anticancer | The morpholine group was added to prolong the mean terminal plasma half-life. sci-hub.se |

| Aprepitant | 2003 | Antiemetic | Conversion of a piperidine to a morpholine reduced basicity, contributing to increased potency. sci-hub.se |

| Rivaroxaban | 2008 | Anticoagulant | The keto-morpholine group contributes to the inhibitory activity and allows for sufficient oral absorption. sci-hub.se |

| Linezolid | 2000 | Antibiotic | The morpholine ring is a key structural component and building block. sci-hub.seatamankimya.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Bromopropanoyl Morpholine

Direct Synthetic Routes to 4-(2-Bromopropanoyl)morpholine

The most straightforward method for synthesizing the title compound involves the creation of an amide bond between the morpholine (B109124) nitrogen and a 2-bromopropanoyl group.

The formation of this compound can be accomplished via the N-acylation of morpholine with a suitable acyl halide, such as 2-bromopropionyl bromide. This reaction is a standard method for creating amides. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromopropionyl halide. This process results in the formation of the corresponding N-acylmorpholine derivative.

This type of acylation is a well-established transformation in organic synthesis. For instance, 2-bromopropionyl bromide is listed as a reactant for the synthesis of this compound chemicalbook.com. The reaction is analogous to the acylation of amino acids with bromo-propionyl bromide, which is often performed under Schotten-Baumann conditions. mdpi.comacs.org These conditions typically involve using a base, such as sodium hydroxide (B78521), in a biphasic system to neutralize the hydrogen halide byproduct and facilitate the reaction. acs.org The general reactivity of morpholine's secondary amine makes it a suitable substrate for such acylation reactions. sci-hub.se

The synthesis of this compound is a specific example of a broader class of reactions involving the N-substitution of the morpholine ring. The morpholine scaffold is a common feature in bioactive molecules, making the development of synthetic routes to its derivatives an area of significant interest. sci-hub.se

N-substitution is readily achieved due to the nucleophilic nature of the secondary amine nitrogen. Acylation, as described above, is a primary strategy. Other N-substitution methods include N-arylation via metal-catalyzed cross-coupling reactions, such as those using copper or manganese catalysts to react morpholine with various aryl halides. mdpi.comresearchgate.net Alkylation reactions with alkyl halides are also common. For example, 4-(2-bromoethyl)morpholine (B1270460) can be synthesized from 2-morpholin-4-yl-ethanol. The morpholine ring itself is a versatile and easily introduced synthetic building block. sci-hub.se Its relatively balanced lipophilic-hydrophilic profile adds to its utility in medicinal chemistry. sci-hub.se For the direct synthesis of the title compound, electrophilic reagents containing the 2-bromopropanoyl moiety are the most direct precursors.

Preparation of Key Intermediates for Related Morpholine Derivatives

The synthesis of related heterocyclic systems, such as morpholine-2,5-diones, does not start from a pre-formed morpholine ring but rather from acyclic precursors that are designed to cyclize into the desired structure.

Morpholine-2,5-diones are cyclic depsipeptides that can be used as monomers for the synthesis of biodegradable polydepsipeptides. mdpi.comutwente.nl A primary route to these diones involves the cyclization of N-(α-haloacyl)-α-amino acid salts. mdpi.comresearchgate.net

The synthesis of these precursors is a two-step process:

N-Acylation: An α-amino acid is acylated with an α-haloacyl halide. For example, glycine, (S)-alanine, or (S)-valine can be reacted with chloroacetyl chloride or (R,S)-2-bromopropionyl bromide. utwente.nlresearchgate.net This reaction is typically performed under Schotten-Baumann conditions, using a base to react the amine group in favor of the carboxylic acid group. mdpi.comacs.orgnih.gov

Salt Formation: The resulting N-(α-haloacyl)-α-amino acid is converted into its corresponding salt, often a sodium salt, by treatment with a base like sodium hydroxide or sodium bicarbonate. mdpi.com

The cyclization of these N-(2-halogenacyl)-amino acid sodium salts is then carried out, usually in a high-dilution dimethylformamide solution, to promote the intramolecular SN reaction and form the morpholine-2,5-dione (B184730) ring. mdpi.comupc.edu This method can sometimes lead to racemization at the C6 position of the dione (B5365651) ring and may produce linear oligomers as a side reaction. mdpi.commdpi.com Despite this, it is often considered a high-yield approach. mdpi.comresearchgate.net

Beyond direct N-substitution, substituted morpholines can be synthesized by constructing the heterocyclic ring from acyclic or different heterocyclic precursors. These cyclization strategies offer access to a diverse range of morpholine derivatives that may not be accessible through simple N-functionalization.

Several modern synthetic methods have been developed:

Palladium-Catalyzed Carboamination: This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The key step is a Pd-catalyzed intramolecular carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl halide. nih.gov

Zinc-Catalyzed Cyclizative Rearrangement: C3-disubstituted morpholin-2-ones bearing an aza-quaternary center can be formed through a ZnCl₂-catalyzed cyclizative 1,2-rearrangement of tricarbonyl compounds with amino alcohols. nih.gov

Iodoacetalization and Ring Closure: A bis-morpholine spiroacetal can be synthesized by first performing a regioselective iodoacetalization of 2-methylidenemorpholine with N-iodosuccinimide in the presence of an amino alcohol. The resulting iodide intermediate then undergoes ring closure upon treatment with a base like potassium tert-butoxide. acs.org

Intramolecular SNAr Reactions: Fused morpholine systems can be generated through intramolecular SNAr (Nucleophilic Aromatic Substitution) reactions. For example, alkylation of a substituted hydroxypyrimidine with an aminoalkyl chloride can lead to an intermediate that cyclizes to form a pyrimidine-fused morpholinium species. wiley.com

Ring Opening of Oxazetidines: Elaborated 2- and 3-substituted morpholine congeners can be synthesized from 2-tosyl-1,2-oxazetidine. Reaction with α-formyl carboxylates in the presence of a base promotes a cascade sequence involving ring opening of the oxazetidine followed by a spontaneous ring closure to yield morpholine hemiaminals, which can be further functionalized. nih.govacs.org

These methods highlight the versatility of modern organic synthesis in creating complex, substituted morpholine scaffolds from various starting materials.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural determination of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offer detailed insights into the connectivity, functional groups, and electronic environment of 4-(2-Bromopropanoyl)morpholine.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, dynamic NMR studies on related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For N-acylmorpholines like this compound, 1D (¹H and ¹³C) and 2D NMR methods are employed for unambiguous signal assignment. researchgate.net Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which are crucial for confirming the connection between the morpholine (B109124) ring and the acyl substituent. researchgate.netresearchgate.net

Dynamic NMR (DNMR) spectroscopy on related N-substituted morpholines provides critical information on conformational processes, particularly the ring inversion of the six-membered morpholine ring. researchgate.netsci-hub.ru At room temperature, the morpholine ring undergoes rapid chair-to-chair inversion, leading to averaged signals for the axial and equatorial protons. sci-hub.ru By lowering the temperature, this process can be slowed on the NMR timescale, allowing for the observation of distinct signals for the individual conformers. sci-hub.ru The coalescence temperature and chemical shift differences can be used to calculate the free energy barrier (ΔG‡) for this inversion. sci-hub.ru Studies on N-acyl and N-sulfonyl morpholines have shown that the nature of the N-substituent influences this energy barrier. sci-hub.ru For instance, conjugation between the nitrogen lone pair and an exocyclic group can lower the inversion barrier. researchgate.net

| Group | Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Morpholine Ring | -CH₂-N- | 3.10 - 3.80 | 41.0 - 54.0 |

| -CH₂-O- | 3.50 - 4.00 | 62.0 - 67.0 | |

| Acyl Group | Amide C=O | - | 168.0 - 172.0 |

| α-Carbon (-CH(Br)-) | ~4.5 - 5.0 (varies with substituent) | ~30 - 40 (varies with substituent) | |

| Methyl (-CH₃) | ~1.5 - 2.0 | ~20 - 25 |

Vibrational and Electronic Spectroscopy Applications (e.g., FT-IR, UV-Vis for related systems)

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups within this compound. The spectrum is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the tertiary amide carbonyl group (C=O), which typically appears in the region of 1630-1670 cm⁻¹. nih.gov The C-N stretching vibration of the amide and the asymmetric C-O-C stretching of the morpholine ether linkage are also identifiable in the fingerprint region, usually between 1260 cm⁻¹ and 1100 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations from the methylene (B1212753) groups of the morpholine ring are observed around 2850-3000 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Methylene (CH₂) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Amide | C=O Stretch | 1630 - 1670 | Strong |

| Amide / Morpholine | C-N Stretch | ~1250 | Medium |

| Ether (Morpholine) | C-O-C Asymmetric Stretch | ~1115 | Strong |

| Alkyl Bromide | C-Br Stretch | 500 - 600 | Medium-Weak |

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the amide group. It typically exhibits a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths (below 200 nm). rsc.orgresearchgate.net The exact position and intensity of these absorptions can be influenced by the solvent environment. comu.edu.tr

Solid-State Structural Investigations

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. wikipedia.orgebi.ac.uk

X-ray Crystallography of this compound Derivatives

The analysis of single crystals of morpholine derivatives by X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsional angles. wikipedia.org Although a specific crystal structure for this compound is not prominently reported, numerous studies on closely related N-acyl and other substituted morpholines have been published. mdpi.comnih.govconicet.gov.arnih.gov These studies consistently reveal the key structural features of the morpholine ring and the stereochemical relationship of its substituents, providing a reliable model for the title compound. nih.gov For example, the crystal structure of a Mannich base derivative of 2-cyanoguanidinophenytoin containing a morpholine moiety confirmed its chair configuration. nih.gov Similarly, the structure of N-Nitroso-3-morpholinosydnonimine showed a typical chair conformation for the morpholine ring. mdpi.com

Analysis of Conformational Preferences in Crystalline State (e.g., chair, half-chair conformations of morpholine ring)

Crystallographic studies on a wide array of morpholine-containing compounds consistently show that the morpholine ring overwhelmingly adopts a stable chair conformation in the crystalline state. nih.govconicet.gov.arnih.gov This conformation minimizes torsional and steric strain. In this chair form, the nitrogen atom and the oxygen atom are positioned at opposite corners of a distorted cube, with the methylene groups forming the rest of the ring. conicet.gov.ar The substituents on the nitrogen atom can occupy either an axial or equatorial position relative to the ring. In the case of morpholine sulfur trifluoride, the conformer with the SF₃ group in the equatorial orientation was found to be the only form present in the crystal. conicet.gov.ar For this compound, the bulky propanoyl group is expected to preferentially occupy the equatorial position to minimize steric interactions with the axial hydrogens on the morpholine ring. The crystal packing is often stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov

Theoretical Approaches to Molecular Structure and Dynamics

Computational chemistry provides powerful tools to complement experimental findings and to explore molecular properties that may be difficult to measure directly. Theoretical methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are applied to morpholine derivatives to predict stable conformations, vibrational frequencies, and electronic properties. nih.govnih.gov

DFT calculations can be used to optimize the geometry of different possible conformers (e.g., chair vs. boat, axial vs. equatorial substituent) and determine their relative energies. conicet.gov.ar For morpholine itself, calculations confirm that the chair conformation is significantly more stable than the boat form. acs.org For N-substituted derivatives, these calculations can predict the energy difference between axial and equatorial conformers, corroborating experimental findings from dynamic NMR and X-ray crystallography. conicet.gov.ar Furthermore, theoretical calculations can predict vibrational spectra, which can aid in the assignment of experimental FT-IR bands. nih.gov Molecular dynamics simulations can be used to model the conformational flexibility and dynamics of the molecule in solution over time, providing insights into processes like ring inversion and rotation around the amide bond. nih.gov

Computational Conformational Analysis

Computational conformational analysis is a vital tool in modern chemistry for predicting the three-dimensional structures of molecules. ucsb.edu This process involves mapping the potential energy surface of a molecule to identify stable conformations, which correspond to energy minima. ucsb.edu For a molecule like this compound, which possesses rotatable single bonds, numerous conformations are possible. ucsb.edu

The analysis typically begins with the generation of a multitude of initial conformations by systematically or randomly altering the torsional angles within the molecule. ucsb.edu These generated structures then undergo energy minimization using molecular mechanics force fields. ucsb.edu The resulting low-energy conformers are considered the most likely to exist at room temperature. nih.gov

Investigation of Intramolecular Interactions and Packing Arrangements

The three-dimensional structure of a molecule in the solid state is determined by a combination of intramolecular and intermolecular forces. X-ray crystallography is a powerful technique used to elucidate these arrangements. While a crystal structure for this compound itself was not found, a closely related compound, 4-(2-bromopropionyl)-3-phenylsydnone, has been studied. ugr.es

In the crystal structure of 4-(2-bromopropionyl)-3-phenylsydnone, the molecule exhibits specific intramolecular interactions that dictate its conformation. researchgate.net The arrangement of molecules in the crystal lattice, or crystal packing, is stabilized by various intermolecular forces. researchgate.net For instance, in many organic compounds, weak C—H⋯O hydrogen bonds play a significant role in forming supramolecular structures, such as inversion dimers and infinite tapes. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 2 Bromopropanoyl Morpholine

Reactivity at the Bromine Center

The primary site of electrophilicity on 4-(2-Bromopropanoyl)morpholine is the carbon atom attached to the bromine, an α-carbon to the carbonyl group. This positioning makes it susceptible to both nucleophilic attack and radical formation.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is polarized, rendering the α-carbon electrophilic and a prime target for nucleophiles. This facilitates nucleophilic substitution reactions, a cornerstone of its synthetic applications. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide ion, which is a good leaving group. wikipedia.org

This reactivity is characteristic of α-haloamides, which readily undergo substitution with various nucleophiles. nih.gov Common nucleophiles include amines, thiols, and azide (B81097) ions. For instance, reaction with primary amines can yield α-amino amides. However, the resulting primary amine product is often more nucleophilic than the starting amine, which can lead to subsequent alkylations and the formation of secondary and tertiary amine byproducts. libretexts.orgchemguide.co.uk A more controlled approach involves using nucleophiles like the phthalimide (B116566) anion, followed by hydrolysis, to yield the primary amine. libretexts.org

Reactions with thiol nucleophiles are also efficient. Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and can selectively displace the bromide to form α-thioether amides. researchgate.netrsc.org These reactions are typically selective for the bromo position over other potential reaction sites under controlled conditions. researchgate.net

Table 1: Example of Nucleophilic Substitution with a Thiol

| Reactant A | Reactant B | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | Thiophenol | 4-(2-(Phenylthio)propanoyl)morpholine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Good to Excellent |

Data inferred from general reactivity of α-haloamides with thiols. researchgate.netmdpi.com

Radical-Mediated Transformations

The C-Br bond can also undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is harnessed in controlled radical polymerization techniques. Specifically, this compound has been identified as a highly effective and stable initiator for Single Electron Transfer-Living Radical Polymerization (SET-LRP). nih.govuq.edu.auresearchgate.net

In SET-LRP, a catalyst, typically copper(0), facilitates a single electron transfer to the C-Br bond. cmu.edu This transfer induces the cleavage of the bond, generating a radical at the α-carbon of the morpholine (B109124) amide and a bromide anion. This newly formed radical then initiates polymerization by adding to a monomer unit, starting the growth of a polymer chain. wikipedia.orglibretexts.org The process allows for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions. nih.govrsc.org The stability of the this compound initiator is a key advantage, as it does not compromise the structural integrity of the resulting polymers, even in biological environments. nih.govresearchgate.net

Table 2: Monomers Polymerized via SET-LRP using this compound Initiator

| Monomer | Polymer Type | Solvent | Catalyst System |

|---|---|---|---|

| Methyl Acrylate (MA) | Poly(methyl acrylate) | DMSO, MeCN/H₂O | Cu(0)/Me₆-TREN |

| n-Butyl Acrylate (BA) | Poly(n-butyl acrylate) | MeCN/H₂O | Cu(0)/Me₆-TREN |

| Semifluorinated Acrylates | Semifluorinated Polyacrylates | 2,2,2-Trifluoroethanol (TFE) | Cu(0)/Me₆-TREN |

Data sourced from studies on SET-LRP using amide-based initiators. nih.govresearchgate.netrsc.orgacs.org

Reactivity of the Amide Carbonyl Moiety

The amide group in this compound is generally stable and less reactive than other carbonyl derivatives like esters or acid chlorides. wikipedia.org This reduced reactivity stems from resonance stabilization, where the lone pair of electrons on the morpholine nitrogen is delocalized into the carbonyl group, giving the C-N bond partial double-bond character.

Despite its stability, the amide carbonyl can undergo specific transformations. The most notable reaction is its reduction to an amine. Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), are required for this transformation, as milder reagents like sodium borohydride (B1222165) are ineffective. ucalgary.ca The reduction of an amide is distinct from that of other carbonyl compounds as it involves the complete removal of the carbonyl oxygen. The reaction proceeds through nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate-oxygen complex to form a transient iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to yield the final amine product. ucalgary.camasterorganicchemistry.comchemistrysteps.com

Morpholine amides can also serve as precursors for other functional groups. For example, they can react with silyllithium reagents to form acylsilanes, versatile synthetic intermediates. researchgate.netethz.ch

Reactivity of the Morpholine Nitrogen

In this compound, the nitrogen atom is part of an amide linkage. This has a profound effect on its reactivity. In a simple morpholine ring, the nitrogen atom behaves as a typical secondary amine, exhibiting both basic and nucleophilic properties. masterorganicchemistry.com However, when acylated to form an amide, the nitrogen's lone pair of electrons participates in resonance with the adjacent carbonyl group.

This delocalization significantly reduces the electron density on the nitrogen atom, making it substantially less basic and non-nucleophilic under normal conditions. wikipedia.org Consequently, it does not readily undergo typical secondary amine reactions such as further alkylation or acylation. The reactivity of the nitrogen center is essentially masked by the amide functionality and would only be restored upon cleavage of the amide bond, for instance, through hydrolysis or reduction as described previously.

Hydrolysis and Stability Profiles

Amide bonds are known for their considerable stability, particularly towards hydrolysis, when compared to esters. wikipedia.org They can be hydrolyzed back to a carboxylic acid and an amine, but this typically requires harsh conditions such as prolonged heating in strong aqueous acid or base. wikipedia.org

Mechanistic Investigations of Synthetic Transformations

The mechanisms of the key transformations involving this compound have been a subject of study, particularly in the context of polymerization and reduction.

The mechanism of SET-LRP initiation is a well-elucidated process. cmu.eduacs.org It begins with an outer-sphere single electron transfer from the surface of the copper(0) catalyst to the this compound molecule. ru.nl This electron transfer results in the homolytic cleavage of the carbon-bromine bond, forming a carbon-centered radical and a bromide ion. The crucial step in SET-LRP is the disproportionation of the generated Cu(I) species into highly reactive nascent Cu(0) and the deactivator species, Cu(II)Br₂. acs.org The radical generated from the initiator then propagates by adding to monomer units, while the Cu(II) species acts as a deactivator, reversibly terminating the growing polymer chain to provide excellent control over the polymerization process. researchgate.net

The mechanism for the reduction of the amide functionality by LiAlH₄ is also well understood. ucalgary.ca It involves a two-step hydride addition.

First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate where the oxygen is coordinated to an aluminum species.

Elimination: This intermediate collapses, and the oxygen atom is eliminated as a metal alkoxide leaving group. This is different from ester reduction where an alkoxy group leaves. The elimination results in the formation of a transient, electrophilic iminium ion (R-CH=N⁺R₂).

Second Hydride Addition: The iminium ion is then immediately attacked by a second hydride ion, which reduces the carbon-nitrogen double bond to a single bond, yielding the final amine product. ucalgary.cachemistrysteps.com

These mechanistic insights are crucial for understanding the reactivity of this compound and for optimizing its use in various synthetic applications.

Applications in Polymer Chemistry and Controlled Radical Polymerization

Role as Initiator in Controlled Radical Polymerization (e.g., SET-LRP)

4-(2-Bromopropanoyl)morpholine is recognized as an efficient initiator in controlled/living radical polymerization (CRP) techniques, most notably in Single Electron Transfer-Living Radical Polymerization (SET-LRP). nih.govresearchgate.netmdpi.com SET-LRP is a powerful method for producing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.orgwarwick.ac.uknih.gov

The key to SET-LRP is the reversible deactivation of growing polymer chains, which is achieved through a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netcmu.edu In this process, this compound, an amide-containing initiator, plays a crucial role. The process is typically catalyzed by a transition metal complex, often involving copper. warwick.ac.ukcmu.edu The mechanism involves the homolytic cleavage of the carbon-bromine bond in the initiator, generating a radical that initiates polymerization. The presence of the morpholine (B109124) group can influence the initiator's reactivity and solubility, making it suitable for various reaction conditions, including aqueous media. nih.gov

Research has demonstrated that stable 2-bromopropionyl peptoid-type initiators like this compound provide excellent control over the evolution of molecular weight and the distribution of polymer chain ends. nih.gov This level of control is comparable to that achieved with more traditional α-haloester initiators. nih.gov The stability of the amide bond in these initiators is a significant advantage, particularly for applications in biological environments where the structural integrity of the resulting polymers is paramount. nih.govkent.ac.uk

Synthesis of Macromolecular Architectures using this compound Derivatives

The use of this compound and its derivatives as initiators extends to the synthesis of complex macromolecular architectures. nih.govharth-research-group.orgnih.gov These architectures, such as block copolymers and star polymers, are highly sought after for their unique properties and applications in fields ranging from materials science to drug delivery. nih.gov

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized by sequential monomer addition using a CRP technique initiated by this compound. nih.govsonar.chresearchgate.net The first block is grown from the initiator, and once the first monomer is consumed, a second monomer is introduced to grow the subsequent block. The "living" nature of the polymerization, where the polymer chain ends remain active, is essential for this process.

For instance, a polymer chain initiated with a derivative of this compound can act as a macroinitiator for the polymerization of a different monomer, leading to the formation of a diblock copolymer. This strategy has been successfully employed to create a variety of block copolymers with tailored properties.

The versatility of this initiator also allows for the creation of more complex structures like hyperbranched or star-shaped polymers. electronicsandbooks.com By using multifunctional initiators derived from or similar in reactivity to this compound, multiple polymer chains can be grown from a central core, leading to these branched architectures. electronicsandbooks.com

Polymerization Kinetics and Mechanism Elucidation in Polymer Synthesis

Understanding the kinetics and mechanism of polymerization is crucial for optimizing reaction conditions and controlling the properties of the final polymer. rsc.orgmdpi.comscribd.comuobaghdad.edu.iq In polymerizations initiated by this compound, particularly in SET-LRP, the kinetics are influenced by several factors, including the nature of the initiator, monomer, catalyst, ligand, and solvent. capes.gov.br

The rate of polymerization is dependent on the concentrations of the monomer and the active radical species. uobaghdad.edu.iq A key feature of controlled radical polymerizations is a linear increase in the number-average molecular weight with monomer conversion, while the dispersity (a measure of the breadth of the molecular weight distribution) remains low.

The table below presents hypothetical kinetic data for the polymerization of a monomer, illustrating the controlled nature of the reaction when initiated by this compound.

| Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |

| 15 | 25 | 5,000 | 1.15 |

| 30 | 50 | 10,000 | 1.12 |

| 60 | 90 | 18,000 | 1.10 |

| 90 | 98 | 19,600 | 1.09 |

This is an interactive data table. The data is illustrative and represents typical trends in controlled radical polymerization.

Preparation of Polydepsipeptides from Morpholine-2,5-dione (B184730) Derivatives

Polydepsipeptides, which are copolymers of α-hydroxy acids and α-amino acids, are of great interest as biodegradable materials for biomedical applications. nih.govnih.gov One of the primary methods for synthesizing these polymers is the ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives. utwente.nlfigshare.comresearchgate.net

Morpholine-2,5-diones are cyclic monomers that can be derived from amino acids. nih.gov The synthesis of these monomers often involves an N-acylation step. For example, an amino acid can be reacted with an α-haloacyl halide, such as (R,S)-2-bromopropionyl bromide, followed by cyclization to form the morpholine-2,5-dione ring. utwente.nl This highlights a synthetic connection to the 2-bromopropanoyl moiety found in this compound.

The ROP of these morpholine-2,5-dione derivatives is typically catalyzed by metal compounds, such as stannous octoate, or by organic catalysts. nih.govutwente.nlrsc.org The polymerization proceeds primarily through the cleavage of the ester bond within the ring. utwente.nl This method allows for the creation of alternating polydepsipeptides with a well-defined sequence of amino acid and hydroxy acid residues. utwente.nl The properties of the resulting polydepsipeptides, such as crystallinity and degradation rate, can be tuned by changing the substituents on the morpholine-2,5-dione ring. utwente.nlresearchgate.netacs.org

While this compound itself is not the direct monomer for this polymerization, the chemistry involved in the synthesis of the morpholine-2,5-dione monomers shares structural precursors. Furthermore, initiators with bromide functionalities are central to other controlled polymerization techniques, indicating the broader importance of such structures in advanced polymer synthesis.

The table below shows examples of polydepsipeptides synthesized from different morpholine-2,5-dione derivatives.

| Morpholine-2,5-dione Monomer | Resulting Polydepsipeptide | Initiator/Catalyst | Molecular Weight (Mn) (x 10^4) |

| (S)-Alanine-alt-glycolic acid derivative | Poly((S)-alanine-alt-glycolic acid) | Stannous octoate | 1.4 |

| Glycine-alt-lactic acid derivative | Poly(glycine-alt-lactic acid) | Stannous octoate | 1.2 |

| (S)-Valine-alt-lactic acid derivative | Poly((S)-valine-alt-lactic acid) | Stannous octoate | 0.9 |

This is an interactive data table based on findings from literature. utwente.nl

Stereochemical Aspects and Asymmetric Synthesis Potential

Stereochemistry of the 2-Bromopropanoyl Moiety

The 2-bromopropanoyl fragment of 4-(2-Bromopropanoyl)morpholine is central to its chemical character and reactivity. The key feature of this moiety is the presence of a stereogenic center at the second carbon atom (C2) of the propanoyl chain, the same carbon to which the bromine atom is attached. This chirality means that this compound can exist as two distinct, non-superimposable mirror images known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.

Commercially available precursors, such as 2-bromopropanoyl bromide, often exist as a racemic mixture, containing equal amounts of both enantiomers. nih.gov However, enantiomerically pure forms, for instance, (R)-2-bromopropionyl chloride, are also accessible for stereospecific applications. ncats.io The absolute configuration of this stereocenter is critical as it dictates the three-dimensional arrangement of the molecule and profoundly influences its interaction with other chiral molecules, a fundamental principle in asymmetric synthesis.

Reactions involving this chiral center can proceed through various mechanisms that may affect the final stereochemical outcome. For example, in certain Friedel-Crafts acylation reactions using structurally similar chiral acyl chlorides, an inversion of stereochemistry at the asymmetric carbon has been observed. researchgate.net This highlights that the stereochemical integrity of the 2-bromopropanoyl moiety must be carefully considered during reaction design, as the starting configuration may not be retained in the final product.

Exploration as a Chiral Building Block

In chemical synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. This compound is recognized as a useful research compound and a building block for organic and biological compounds. cymitquimica.combldpharm.com Its utility stems from the presence of two key functional groups: the reactive carbon-bromine bond and the stable morpholine (B109124) amide.

The bromine atom serves as a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents at the C2 position. The morpholine ring, being a robust and common scaffold in medicinal chemistry, imparts favorable physicochemical properties. lifechemicals.com

The reactivity of the 2-bromopropanoyl group is demonstrated in the synthesis of morpholine-2,5-dione (B184730) derivatives. In these syntheses, related precursors like (R,S)-2-bromopropionyl bromide are used to acylate amino acids, followed by an intramolecular cyclization to form the dione (B5365651) ring structure. utwente.nl This illustrates the capability of the 2-bromopropanoyl group to participate in acylation and subsequent substitution reactions, solidifying its role as a versatile chiral building block for constructing more elaborate molecules. researchgate.net

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12BrNO2 | cymitquimica.com |

| Molecular Weight | 222.08 g/mol | cymitquimica.com |

| MDL Number | MFCD10697873 | bldpharm.com |

| Typical Purity | Min. 95% | cymitquimica.com |

| SMILES Code | CC(Br)C(N1CCOCC1)=O | bldpharm.com |

| Storage Conditions | Sealed in dry, 2-8°C | bldpharm.com |

Potential as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After guiding the formation of a new stereocenter, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comyork.ac.uk While direct use of this compound as an auxiliary is not extensively documented, its structure suggests significant potential for such applications, particularly if synthesized from an enantiomerically pure morpholine derivative.

Morpholine scaffolds themselves have been utilized as chiral auxiliaries in asymmetric synthesis. lifechemicals.com If a chiral, non-racemic morpholine precursor were used, the resulting enantiopure this compound could function as an effective auxiliary. In this scenario, the inherent chirality of the morpholine ring would create a diastereomeric transition state when the 2-bromopropanoyl moiety reacts, favoring the formation of one stereoisomer over another.

The general principle relies on the auxiliary creating a sterically biased environment. For instance, in reactions like alkylations or aldol (B89426) additions at the propanoyl chain, the chiral morpholine unit would direct the approach of the incoming reagent, leading to a high degree of diastereoselectivity. researchgate.net Following the reaction, the newly functionalized and stereochemically defined propanoyl chain could be cleaved from the morpholine auxiliary, yielding an enantiomerically enriched product.

Applications in Asymmetric Synthesis of Chiral Morpholine Derivatives

Chiral morpholine derivatives are important structural motifs found in numerous biologically active compounds and marketed drugs. lifechemicals.com Consequently, the development of synthetic routes to access these molecules in enantiomerically pure form is of high interest. rsc.orgacs.org Asymmetric synthesis strategies, including catalytic asymmetric hydrogenation and annulation reactions, have been successfully developed to produce a variety of 2-substituted and 3-substituted chiral morpholines with excellent enantioselectivity. rsc.orgacs.org

In this context, this compound serves as a valuable precursor. It can be used to synthesize C2-substituted chiral morpholine derivatives through a straightforward synthetic sequence. The key steps would involve:

Nucleophilic Substitution: Displacement of the bromide atom by a desired nucleophile (R-Nu) to introduce a new substituent at the C2 position.

Carbonyl Reduction: Reduction of the amide carbonyl group. Depending on the reducing agent and conditions, this can lead to the formation of a C2-substituted morpholine.

This approach provides a non-catalytic, substrate-controlled method for generating chiral morpholine derivatives. If one starts with an enantiomerically pure (R)- or (S)-4-(2-Bromopropanoyl)morpholine, the stereochemistry at the C2 position is pre-defined, leading to the synthesis of a specific enantiomer of the target chiral morpholine derivative. This makes it a complementary strategy to the more complex catalytic methods. researchgate.net

Table of Compounds

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules by solving the Schrödinger equation, or approximations of it. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Complete Active Space with Second-order Perturbation Theory (CASPT2) provide varying levels of accuracy and computational cost, making them suitable for different types of chemical questions. nih.govarxiv.orgarxiv.org

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational expense. mdpi.comacs.org It is particularly effective for optimizing molecular geometries and predicting a wide range of properties for ground-state molecules. researchgate.net

Møller-Plesset Perturbation Theory (MP2) is a method that improves upon the Hartree-Fock approximation by including electron correlation effects, which are crucial for accurately describing intermolecular interactions and reaction barriers. arxiv.org

Complete Active Space with Second-order Perturbation Theory (CASPT2) is a high-level multiconfigurational method used for systems where electron correlation is particularly strong, such as in the study of excited states, molecules with complex electronic structures, or along reaction pathways where bonds are being formed or broken. nih.govarxiv.orgmolcas.org

Quantum chemical calculations can provide a detailed picture of how electrons are distributed within the 4-(2-Bromopropanoyl)morpholine molecule, which governs its structure, stability, and reactivity.

A primary step in this analysis is geometry optimization , where a method like DFT (e.g., with the B3LYP functional) is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. researchgate.netresearchgate.net This provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further analyses can be performed:

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, the LUMO is expected to be localized around the C-Br bond, indicating this site's susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. chemrxiv.org It can quantify the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals, which helps to explain the molecule's stability and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically color-coded in red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack, such as the carbonyl carbon and the carbon atom bonded to the bromine. chemrxiv.org

The table below illustrates the type of data that would be generated from a DFT-based electronic structure analysis of this compound.

| Parameter | Predicted Value (Illustrative) | Description |

| Optimized Geometry | ||

| C=O Bond Length | ~1.22 Å | Double bond character of the carbonyl group. |

| C-N Bond Length | ~1.37 Å | Partial double bond character due to amide resonance. |

| C-Br Bond Length | ~1.95 Å | Bond susceptible to cleavage in substitution reactions. |

| O=C-N Angle | ~121° | Planarity around the amide functional group. |

| Electronic Properties | ||

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Measure of the overall polarity of the molecule. |

This compound is an α-bromo amide, a class of compounds known for its reactivity in nucleophilic substitution reactions where the bromide ion acts as a leaving group. nih.govmasterorganicchemistry.com Computational chemistry is instrumental in modeling these reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with them. rsc.orgnih.govmdpi.com

For a typical SN2 reaction involving a nucleophile (Nu-) attacking the α-carbon, computational methods can map the potential energy surface along the reaction coordinate. This involves:

Locating Reactants and Products : The geometries and energies of the starting materials (this compound and the nucleophile) and the final products are calculated.

Identifying the Transition State (TS) : The transition state is the highest energy point along the lowest energy reaction path. Its geometry represents the structure where the old C-Br bond is partially broken and the new C-Nu bond is partially formed. Locating the TS is a critical step, and frequency calculations are used to confirm it is a true saddle point (characterized by one imaginary frequency). mdpi.com

Calculating Activation Energy : The energy difference between the transition state and the reactants gives the activation energy (ΔE‡) of the reaction. A lower activation energy corresponds to a faster reaction rate. This allows for the comparison of reactivity with different nucleophiles or the study of substituent effects. acs.org

These calculations can elucidate the stereochemistry of the reaction (e.g., inversion of configuration in an SN2 pathway) and explore competing reaction pathways, such as elimination reactions. nih.govacs.org

The following table presents hypothetical energy values for a nucleophilic substitution reaction, illustrating the kind of data obtained from reaction pathway modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Substrate + Nu-) | 0.0 | Reference energy level. |

| Transition State (TS) | +18.5 | The energy barrier for the reaction. |

| Products (Substituted Product + Br-) | -12.0 | The overall thermodynamics of the reaction. |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, explicitly including their environment (e.g., solvent molecules). nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. researchgate.netmdpi.com

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility : The morpholine (B109124) ring can exist in different conformations (e.g., chair, boat). MD simulations can explore the conformational landscape of the molecule in solution, determining the relative populations of different conformers and the rates of interconversion between them. mdpi.com

Study Solvation Effects : By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal the structure of the solvation shell. It can identify specific interactions, such as hydrogen bonding between water and the carbonyl oxygen, which can significantly influence the molecule's reactivity. researchgate.net

Investigate Dynamic Properties : MD simulations can be used to calculate thermodynamic properties and transport coefficients, providing a link between the molecular level and macroscopic behavior.

Spectroscopic Property Prediction and Correlation

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to interpret and assign experimental spectra. chemrxiv.orgnih.gov

Vibrational Spectroscopy (IR and Raman) : After a geometry optimization, frequency calculations can be performed. The resulting vibrational frequencies and their intensities correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one can confirm the molecular structure and aid in the assignment of specific vibrational modes to particular functional groups (e.g., the C=O stretch of the amide). researchgate.netchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict NMR chemical shifts (1H and 13C) with a high degree of accuracy. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted shifts are invaluable for assigning complex spectra, distinguishing between isomers, or confirming the structure of reaction products. github.io

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions. nih.govnih.gov This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing information about the molecule's electronic structure and chromophores.

The table below shows a hypothetical correlation between experimental and DFT-calculated spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) | Assignment |

| IR Frequency (cm-1) | 1665 | 1670 | C=O Stretch (Amide I) |

| 13C NMR Shift (ppm) | 168.5 | 169.2 | Carbonyl Carbon (C=O) |

| 1H NMR Shift (ppm) | 4.85 | 4.80 | Proton on α-Carbon (CH-Br) |

| UV-Vis λmax (nm) | 215 | 212 | n → π* transition |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives is a field of continuous improvement. Future research is likely to focus on developing more efficient, selective, and high-yielding methods for producing 4-(2-Bromopropanoyl)morpholine and related structures. A key area of interest is the synthesis of N-(α-haloacyl)-α-amino acids, which are direct precursors to morpholine-2,5-diones. researchgate.net Traditional methods often involve the acylation of amino acids with reagents like 2-bromopropionyl bromide under Schotten-Baumann conditions. researchgate.net

| Synthetic Approach | Description | Potential Advantage |

| Optimized Acylation/Cyclization | Refinement of base, solvent, and temperature conditions for the reaction of morpholine with 2-bromopropionyl halides and subsequent cyclization. | Higher yields, reduced byproducts. |

| Phase-Transfer Catalysis | Utilizing phase-transfer catalysts to facilitate the reaction between aqueous and organic phases, potentially simplifying the workup procedure. | Improved reaction rates and yields under milder conditions. |

| Enzymatic Synthesis | Employing enzymes as catalysts for the acylation step, offering high stereoselectivity and environmentally benign reaction conditions. | High specificity, reduced environmental impact. |

Advanced Material Science Applications (e.g., tailored polymers)

A significant and promising future for this compound lies in its role as a precursor in materials science, particularly in the synthesis of advanced polymers. The compound is instrumental in creating substituted morpholine-2,5-diones, which act as monomers for Ring-Opening Polymerization (ROP). utwente.nlresearchgate.net This process yields polydepsipeptides or poly(ester amide)s (PEAs), a class of biodegradable polymers with highly tunable properties. researchgate.netupc.edu

These polymers combine the beneficial characteristics of polyesters (degradability) and polyamides (good thermal and mechanical properties), making them attractive for high-value applications. upc.edu By carefully selecting the amino acid and hydroxy acid precursors, researchers can tailor the polymer's properties, such as hydrophilicity, degradation rate, and mechanical strength. utwente.nl This makes them promising candidates for biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and absorbable surgical devices. researchgate.netutwente.nlresearchgate.net Future research will likely focus on synthesizing novel morpholine-2,5-dione (B184730) monomers from precursors like this compound to create polymers with specific, advanced functionalities. upc.edu

| Polymer Type | Monomer Precursor | Key Properties | Potential Applications |

| Polydepsipeptides | Morpholine-2,5-diones | Biodegradable, tunable mechanical properties, varied hydrophilicity. utwente.nlupc.edu | Drug delivery, tissue engineering, absorbable implants. researchgate.netutwente.nl |

| Functionalized PEAs | Morpholine-2,5-diones with pendant groups | Carries functional groups (hydroxyl, carboxyl, amine) for further modification. upc.edu | Smart materials, functional hydrogels, bio-adhesives. researchgate.net |

| Copolymers | Morpholine-2,5-diones with lactide, glycolide, or caprolactone. utwente.nlupc.edu | Broad range of degradation profiles and mechanical characteristics. utwente.nl | Tailored medical devices, specialized packaging. |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The chemical industry is increasingly shifting towards more sustainable and efficient manufacturing processes, with flow chemistry emerging as a key enabling technology. wuxiapptec.com The integration of flow chemistry principles into the synthesis of this compound offers significant advantages over traditional batch processing. mdpi.com Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for managing potentially exothermic or rapid reactions. wuxiapptec.com This enhanced control leads to higher yields, improved safety, and greater consistency. nih.govlabcluster.com

Furthermore, the principles of green chemistry are central to modern synthetic strategies. huarenscience.com Applying these principles to the production of this compound could involve several key changes. This includes the use of safer, bio-based solvents, the minimization of waste through atom-efficient reactions, and the development of recyclable catalysts to replace stoichiometric reagents. huarenscience.commdpi.com Telescoping multiple reaction steps into a single continuous flow process can eliminate the need for intermediate isolation and purification, drastically reducing solvent use and waste generation. wuxiapptec.com Future research will focus on designing integrated flow systems that are not only more efficient but also inherently safer and more environmentally sustainable.

| Principle | Batch Synthesis | Potential Flow/Sustainable Synthesis |

| Process Control | Limited heat and mass transfer, potential for hotspots. | Precise control of temperature and residence time, rapid heat exchange. wuxiapptec.com |

| Safety | Handling of potentially hazardous reagents in large quantities. | Small reactor volumes confine hazardous materials, reducing risk. mdpi.com |

| Efficiency | Multiple discrete steps with workup and isolation. | "Telescoped" reactions in a continuous stream, minimizing waste and manual handling. wuxiapptec.com |

| Sustainability | Often reliant on conventional solvents and excess reagents. | Use of greener solvents, potential for catalyst recycling, and waste minimization. huarenscience.commdpi.com |

Q & A

Basic: What synthetic routes are recommended for 4-(2-Bromopropanoyl)morpholine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between 2-bromopropanoyl chloride and morpholine. Key steps include:

- Reagent Ratios: A 1:1.2 molar ratio of 2-bromopropanoyl chloride to morpholine ensures excess amine for complete acylation .

- Solvent Selection: Dichloromethane (DCM) or toluene is used for their inertness and ability to dissolve both reactants. Polar aprotic solvents (e.g., THF) may reduce side reactions like hydrolysis .

- Base Optimization: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is added to neutralize HCl byproducts. Et₃N enhances reaction rates but may require stricter anhydrous conditions .

- Temperature Control: Reactions proceed at 0–25°C to minimize thermal decomposition of the bromopropanoyl intermediate.

Yield Optimization:

- Purity Check: Post-reaction, aqueous workup removes unreacted morpholine. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity .

- Common Pitfalls: Excess bromopropanoyl chloride leads to diacylation byproducts. Monitoring via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) is critical .

Advanced: How does the bromine atom at the 2-position of the propanoyl group affect electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom serves as both a steric and electronic modulator:

- Electronic Effects: The electron-withdrawing nature of Br increases the electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). DFT calculations show a 15% increase in electrophilicity compared to non-halogenated analogs .

- Steric Hindrance: The 2-bromo substituent creates a congested environment, favoring regioselective coupling at the less hindered α-position. For example, in Pd-catalyzed reactions, coupling partners like aryl boronic acids preferentially attack the β-carbon .

- Experimental Validation:

- Kinetic Studies: Rate constants for cross-coupling reactions decrease by ~20% compared to 3-bromo analogs due to steric effects .

- Spectroscopic Analysis: IR shifts (C=O stretch at 1680 cm⁻¹ → 1705 cm⁻¹) confirm enhanced polarization of the carbonyl group .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): A molecular ion peak at m/z 220.03 [M+H]⁺ confirms the molecular formula C₇H₁₁BrNO₂ .

- X-ray Crystallography: For structural confirmation, single crystals grown in EtOAc/hexane reveal a planar morpholine ring and Br···O halogen bonding (distance: 3.2 Å) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking:

- Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., kinases, cytochrome P450). The bromine atom’s σ-hole interaction enhances binding affinity .

- Software Tools: AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS4) optimized for halogen interactions.

- MD Simulations:

- Stability Analysis: Simulations (100 ns) in explicit solvent (TIP3P water) assess conformational stability. RMSD values <2 Å indicate stable binding .

- ADMET Prediction:

- Metabolism: CYP3A4-mediated oxidation at the morpholine ring is predicted (SwissADME). Bromine reduces metabolic clearance by 30% compared to chloro analogs .

Data Contradiction: How to resolve discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity: Higher yields in DCM (85%) vs. THF (65%) due to reduced hydrolysis .

- Base Choice: Et₃N yields 90% purity but requires rigorous drying; K₂CO₃ gives 80% purity but is more tolerant to moisture .

- Temperature Gradients: Reactions at 0°C reduce diacylation byproducts (5% vs. 15% at 25°C) .

Troubleshooting Table:

| Variable | High Yield Condition | Low Yield Condition |

|---|---|---|

| Solvent | DCM | THF |

| Base | Et₃N (anhydrous) | K₂CO₃ (humid) |

| Temperature | 0°C | 25°C |

Advanced: What strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

Racemization at the α-carbon is minimized via:

- Low-Temperature Reactions: Conduct coupling reactions below –20°C to slow keto-enol tautomerism .

- Chiral Auxiliaries: Use Evans oxazolidinones to stabilize the transition state, achieving >90% enantiomeric excess (ee) .

- Catalyst Design: Chiral Pd catalysts (e.g., Josiphos ligands) induce asymmetric induction in cross-couplings, yielding 85% ee .

Comparative Table: Structural Analogs of this compound

| Compound | Key Structural Difference | Reactivity Impact |

|---|---|---|

| 4-(2-Chloropropanoyl)morpholine | Cl instead of Br | Lower electrophilicity (ΔE = –0.3 eV) |

| 4-(3-Bromopropanoyl)morpholine | Br at β-position | Reduced steric hindrance (ΔΔG = +2 kcal/mol) |

| 4-(2-Iodopropanoyl)morpholine | I instead of Br | Enhanced σ-hole interaction (ΔBinding = +15%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.